

An In-depth Technical Guide to the Physicochemical Properties of Cevimeline Hydrochloride

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Compound of Interest

Compound Name: *Cevimeline Hydrochloride Salt*

Cat. No.: *B3109519*

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A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the essential physicochemical properties of cevimeline hydrochloride. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a deeper understanding of the causality behind experimental choices and the significance of each property in the context of drug development. This document is structured to empower researchers and formulation scientists with the knowledge to ensure the quality, stability, and efficacy of cevimeline hydrochloride drug products.

Chemical Identity and Stereochemistry

Cevimeline hydrochloride is the hydrochloride salt of *cis*-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane]. The "cis" designation is critical as it defines the active stereoisomer. The trans-isomer is considered a process impurity and exhibits minimal pharmacological effect. The molecule possesses two chiral centers, and its specific three-dimensional architecture is fundamental to its selective agonist activity at M1 and M3 muscarinic receptors.

Chemical Structure:

Figure 1: Cevimeline Hydrochloride Salt Formation

[Click to download full resolution via product page](#)Caption: Figure 1: **Cevimeline Hydrochloride Salt** Formation.

The hydrochloride salt is formed to improve the aqueous solubility and overall stability of the active pharmaceutical ingredient (API).

Crystalline Form and Polymorphism

Cevimeline hydrochloride is typically supplied as a white to off-white crystalline powder. It exists as a hemihydrate, meaning that half a molecule of water is incorporated into the crystal lattice for each molecule of cevimeline hydrochloride. This incorporated water contributes to the stability of the crystal structure.

While polymorphism—the existence of multiple crystalline forms—is a common phenomenon for pharmaceutical solids, extensive studies detailing different polymorphs of cis-cevimeline hydrochloride are not widely reported in the public domain. The known hemihydrate form appears to be thermodynamically stable under standard manufacturing and storage conditions.

Characterization of Solid State:

Should a new crystalline form be suspected, for instance, due to changes in manufacturing or unexpected stability results, a comprehensive solid-state characterization would be imperative.

Experimental Protocol: Polymorph Screening

- **Recrystallization Studies:** Systematically recrystallize cevimeline hydrochloride from a diverse range of solvents with varying polarities and at different temperatures and evaporation rates.

- Slurry Experiments: Equilibrate the API in various solvents at different temperatures to encourage conversion to the most stable form.
- Grinding/Milling: Apply mechanical stress to induce polymorphic transformations.
- Analytical Techniques: Analyze the resulting solids using a suite of techniques:
 - X-Ray Powder Diffraction (XRPD): To identify unique diffraction patterns for each crystalline form.
 - Differential Scanning Calorimetry (DSC): To detect different melting points, enthalpies of fusion, and solid-solid transitions.
 - Thermogravimetric Analysis (TGA): To determine the hydration/solvation state.
 - Infrared (IR) and Raman Spectroscopy: To identify differences in vibrational modes indicative of different packing arrangements.

Authoritative Grounding: The potential for polymorphism and the need for its characterization are outlined in the International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances".[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Solubility Profile

The solubility of cevimeline hydrochloride is a key parameter influencing its dissolution rate and, consequently, its bioavailability. It is characterized as being very soluble in water.

Table 1: Solubility of Cevimeline Hydrochloride

Solvent	Descriptive Term	Approximate Solubility (mg/mL)
Water	Very Soluble	>100
Ethanol	Freely Soluble	100 - 1000
Chloroform	Freely Soluble	100 - 1000
Ether	Virtually Insoluble	<0.1

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, as it allows the system to reach a true thermodynamic endpoint.[\[7\]](#)

- System Preparation: Add an excess amount of cevimeline hydrochloride to a known volume of the desired solvent (e.g., purified water, buffers at various pH values) in a sealed, inert container. The presence of excess solid is crucial.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C for general characterization and 37 °C to simulate physiological conditions) using an orbital shaker or rotator. Equilibration is typically achieved within 24 to 72 hours.
- Sampling and Phase Separation: At predetermined time points (e.g., 24, 48, 72 hours), cease agitation and allow the solid to settle. Withdraw an aliquot of the supernatant. It is critical to separate the liquid from the solid phase without altering the equilibrium. This is best achieved by centrifugation followed by filtration through a chemically inert, non-adsorbing filter (e.g., 0.45 µm PVDF or PTFE).
- Analysis: Accurately dilute the clear filtrate and quantify the concentration of dissolved cevimeline hydrochloride using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.
- Confirmation of Equilibrium: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) show no significant change in concentration.

Causality and Trustworthiness: This protocol is self-validating because the confirmation of a concentration plateau over time ensures that a true equilibrium has been reached. The use of a validated HPLC method guarantees the accuracy and specificity of the quantification. This methodology aligns with the principles outlined in USP General Chapter <1236> Solubility Measurements.^{[8][9][10]}

Dissociation Constant (pKa)

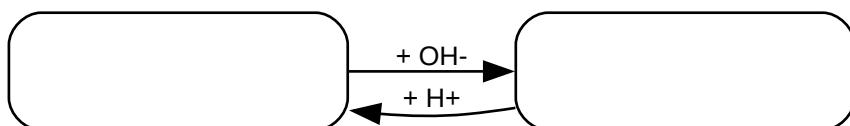
The pKa is a measure of the acidity or basicity of a molecule. For cevimeline, a weak base, the pKa dictates its degree of ionization at different physiological pH values, which profoundly impacts its absorption and distribution. The pKa of cevimeline is approximately 9.51.^[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for pKa determination.^{[1][11][12][13][14]}

- **Instrument Calibration:** Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
- **Sample Preparation:** Accurately weigh and dissolve a known amount of cevimeline hydrochloride in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
- **Titration Procedure:**
 - Acidify the sample solution to a starting pH of approximately 2 with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
 - Titrate the acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
 - Record the pH value after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. For robust data, the determination should be performed in triplicate.

Diagram: pH-Dependent Ionization of Cevimeline



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Caption: Figure 2: Ionization equilibrium of Cevimeline.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. It is crucial for predicting its ability to cross biological membranes. The estimated LogP for cevimeline is 1.22.[2] This value indicates a balanced hydrophilic-lipophilic character, which is favorable for an orally administered drug.

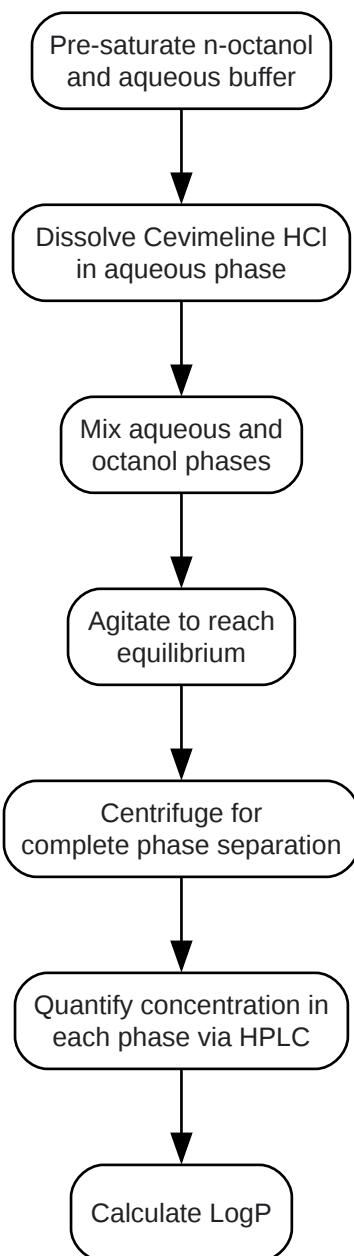
Experimental Protocol: LogP Determination by Shake-Flask Method

This is the traditional and most reliable method for LogP determination.[15][16][17]

- Phase Pre-saturation: Prepare a biphasic system by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). Shake vigorously for 24 hours to ensure mutual saturation of the two phases, then allow them to separate completely.
- Partitioning: Dissolve a known concentration of cevimeline hydrochloride in the pre-saturated aqueous phase. Mix this solution with a known volume of the pre-saturated n-octanol phase in a sealed container.
- Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time (e.g., 2-4 hours) to allow for partitioning equilibrium to be reached. Avoid vigorous shaking that could lead to emulsion formation.
- Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanolic layers.

- Quantification: Carefully sample each phase and determine the concentration of cevimeline in both the aqueous and n-octanol layers using a validated HPLC-UV method.
- Calculation: Calculate the LogP using the formula: $\text{LogP} = \log ([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.

Workflow: LogP Determination



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Caption: Figure 3: Shake-flask method workflow for LogP determination.

Thermal Properties

Thermal analysis provides critical information about the melting point, thermal stability, and solid-state transitions of an API.

Table 2: Thermal Properties of Cevimeline Hydrochloride

Property	Value	Method
Melting Point	201–203 °C	DSC

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

- **Sample Preparation:** Accurately weigh 2-5 mg of cevimeline hydrochloride into a standard aluminum DSC pan and hermetically seal it.
- **Instrument Setup:** Place the sample pan and an empty, sealed reference pan into the DSC cell.
- **Thermal Program:** Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen purge (e.g., 50 mL/min).
- **Data Analysis:** The melting point is determined from the onset or peak of the sharp endothermic event observed in the thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

- **Sample Preparation:** Place 5-10 mg of cevimeline hydrochloride onto a tared TGA pan.

- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- Data Analysis: Analyze the resulting thermogram for any mass loss. For the hemihydrate form, a weight loss corresponding to 0.5 moles of water would be expected before decomposition at higher temperatures.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The hemihydrate form of cevimeline hydrochloride suggests a degree of interaction with water, but this form also serves to stabilize the crystal lattice and may prevent excessive moisture uptake. A detailed characterization is performed using Dynamic Vapor Sorption (DVS).

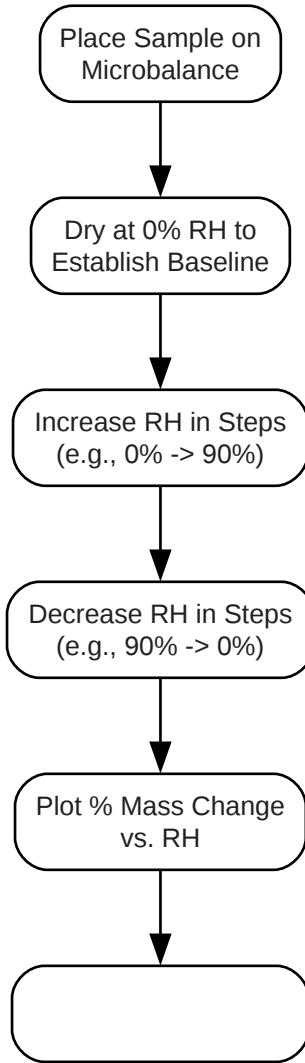
Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.

- Sample Preparation: Place a known mass of the sample (typically 5-15 mg) onto the DVS microbalance.
- Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry baseline weight.
- Sorption/Desorption Isotherm:
 - Sorption: Increase the RH in predefined steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates ($dm/dt < 0.002\%$ per minute).
 - Desorption: Decrease the RH in the same steps back down to 0% RH, again allowing for equilibration at each step.
- Data Analysis: Plot the percentage change in mass versus the RH to generate a moisture sorption-desorption isotherm. The shape of the isotherm and the degree of hysteresis

(difference between sorption and desorption curves) provide information on the mechanism of water uptake and the physical stability of the material in the presence of moisture.

Diagram: DVS Analysis Workflow



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Caption: Figure 4: Dynamic Vapor Sorption (DVS) experimental workflow.

Stability Profile

Ensuring the stability of an API is a cornerstone of drug development. This involves subjecting the drug to stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Studies:

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products. These studies are crucial for developing and validating a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation

- **Sample Preparation:** Prepare solutions of cevimeline hydrochloride (e.g., 1 mg/mL) and expose them to the following conditions:
 - Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Expose solid API to 80 °C for 48 hours.
 - Photolytic Degradation: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- **Sample Analysis:** Analyze all stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) detector. The goal is to achieve approximately 5-20% degradation of the parent peak.
- **Method Validation:** The HPLC method must be able to separate the main cevimeline peak from all degradation product peaks and from any peaks originating from the formulation excipients. Peak purity analysis using the PDA detector is essential to ensure that the parent peak is spectrally pure in the presence of degradants.

Causality and Trustworthiness: This systematic approach ensures that all likely degradation pathways are explored. A validated stability-indicating method provides confidence that the assay results accurately reflect the true content of the API, free from interference from impurities or degradants, which is a critical regulatory requirement.

Conclusion for the Senior Application Scientist

The physicochemical properties of cevimeline hydrochloride presented in this guide form the scientific bedrock for its successful development into a final drug product. From its defined crystalline hemihydrate form to its favorable solubility and balanced lipophilicity, each characteristic plays a vital role in its performance. The detailed protocols provided are not merely procedural steps but are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data. By understanding the "why" behind these experimental choices, scientists can more effectively troubleshoot formulation challenges, develop meaningful specifications, and ultimately ensure the consistent delivery of a safe and effective medication to patients.

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